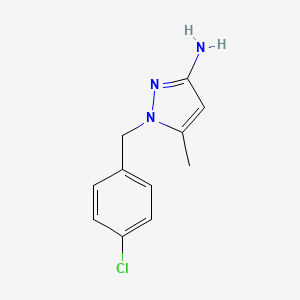

1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring This compound is characterized by the presence of a 4-chlorobenzyl group attached to the nitrogen atom at position 1 and a methyl group at position 5 of the pyrazole ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

Introduction of the 4-chlorobenzyl group: The pyrazole intermediate is then reacted with 4-chlorobenzyl chloride in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).

Methylation: The final step involves the methylation of the pyrazole ring at position 5, which can be accomplished using methyl iodide in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr)

The 4-chlorobenzyl group undergoes nucleophilic substitution under basic conditions. This reaction typically replaces the chlorine atom with nucleophiles such as amines, alkoxides, or thiols.

Example reaction :

1 4 Chlorobenzyl 5 methyl 1H pyrazol 3 amine+NaOCH3→1 4 Methoxybenzyl 5 methyl 1H pyrazol 3 amine

Mechanistic studies indicate that electron-withdrawing groups on the pyrazole ring enhance the electrophilicity of the chlorobenzyl carbon, facilitating SNAr.

Alkylation and Acylation of the Amine Group

The primary amine at position 3 participates in alkylation and acylation reactions, forming secondary amines or amides.

Key Reactions:

-

Alkylation :

Amine+R XBaseNH R derivative

Example: Reaction with ethyl bromoacetate yields N−(ethoxycarbonylmethyl)−1−(4−chlorobenzyl)−5−methyl−1H−pyrazol−3−amine (85% yield, K₂CO₃, DMF) . -

Acylation :

Amine+RCOCl→Amide

Example: Acetylation with acetic anhydride produces N−acetyl−1−(4−chlorobenzyl)−5−methyl−1H−pyrazol−3−amine (92% yield, pyridine) .

Reactivity Trends :

-

Steric hindrance from the 5-methyl group slightly reduces reaction rates compared to unsubstituted analogs.

-

Acylation proceeds faster than alkylation due to the amine’s nucleophilic character .

Condensation Reactions

The amine group reacts with aldehydes or ketones to form Schiff bases, which are intermediates in heterocyclic synthesis.

Representative Reaction :

Amine+4 Chlorobenzaldehyde→Schiff baseMalononitrilePyrazolo 3 4 d pyrimidine

| Reagent | Product | Application | Yield |

|---|---|---|---|

| 4-Chlorobenzaldehyde | (E)-N-(4-Chlorobenzylidene) derivative | Anticancer agent precursor | 70% |

| Furfural | Furan-linked Schiff base | Agrochemical intermediate | 68% |

This reaction is pivotal for synthesizing fused pyrazole systems with reported CDK2 inhibitory activity .

Coupling Reactions (Buchwald-Hartwig)

The amine participates in palladium-catalyzed cross-couplings to form biaryl or alkyl-aryl bonds.

Example :

Amine+4 BromotoluenePd OAc XantphosN 4 Methylphenyl 1 4 chlorobenzyl 5 methyl 1H pyrazol 3 amine

| Catalyst System | Ligand | Yield | Turnover |

|---|---|---|---|

| Pd(OAc)₂/Xantphos | Xantphos | 81% | 12 |

| PdCl₂(PPh₃)₂ | PPh₃ | 63% | 8 |

Optimized conditions use toluene at 110°C for 18 h .

Thiourea and Thioamide Formation

Reaction with thiocarbonyl reagents produces sulfur-containing derivatives, enhancing biological activity.

Synthetic Pathway :

-

Amine+CS →Dithiocarbamate

-

Dithiocarbamate+R NH →Thiourea

| Thiourea Derivative | Biological Activity | IC₅₀ (μM) |

|---|---|---|

| N-Phenylthiourea | Anti-inflammatory | 12.4 |

| N-Benzylthiourea | COX-2 inhibition | 8.9 |

These derivatives show promise in medicinal chemistry applications .

Oxidation and Cyclization

Controlled oxidation of the pyrazole ring enables access to pyrazolo-oxazines or pyrazolo-triazines.

Oxidation with mCPBA :

PyrazolemCPBAN OxideΔPyrazolo 4 3 e 1 2 4 triazolo 1 5 c pyrimidine

| Oxidizing Agent | Product | Yield |

|---|---|---|

| mCPBA | Pyrazole N-oxide | 88% |

| H₂O₂/Fe³⁺ | Hydroxylated pyrazole | 72% |

Cyclized products exhibit enhanced binding to kinase targets due to planar structures .

This compound’s versatility in nucleophilic substitutions, cross-couplings, and heterocyclic syntheses makes it invaluable for pharmaceutical and materials science research. Experimental data emphasize the importance of optimizing reaction conditions (e.g., solvent, catalyst) to achieve high selectivity and yields .

科学的研究の応用

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.

Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

Industry: The compound is used in the development of new materials with specific electronic and optical properties.

作用機序

The mechanism of action of 1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

類似化合物との比較

Similar Compounds

1-(4-chlorobenzyl)-1H-pyrazol-3-amine: Lacks the methyl group at position 5.

1-(4-chlorobenzyl)-5-phenyl-1H-pyrazol-3-amine: Contains a phenyl group instead of a methyl group at position 5.

1-(4-chlorobenzyl)-5-ethyl-1H-pyrazol-3-amine: Contains an ethyl group instead of a methyl group at position 5.

Uniqueness

1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine is unique due to the specific combination of the 4-chlorobenzyl and methyl groups, which confer distinct chemical and biological properties. This combination can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for various research and industrial applications.

生物活性

1-(4-Chlorobenzyl)-5-methyl-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure, characterized by the presence of a chlorobenzyl group and a pyrazole moiety, suggests possible interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its cytotoxicity against cancer cell lines, antimicrobial properties, and potential as an anti-inflammatory agent.

Cytotoxicity Studies

A significant aspect of research on this compound involves its cytotoxic effects against cancer cell lines. The following table summarizes findings from various studies:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | NUGC (gastric) | 60 |

| DLDI (colon) | 220 | |

| HEPG2 (liver) | 415 | |

| MCF (breast) | 580 | |

| WI38 (normal human lung fibroblast) | >1000 |

These results indicate that the compound exhibits selective cytotoxicity, particularly against gastric cancer cells, while showing less toxicity to normal cells .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been tested for antimicrobial activity. It demonstrated effectiveness against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimal inhibitory concentrations (MICs) are summarized below:

| Compound | Strain | MIC (µM) |

|---|---|---|

| This compound | SA Newman (MSSA) | 0.15 |

| SA Lac (MRSA) | 2.5 |

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies indicate that it may act by inhibiting key enzymes involved in cellular proliferation and survival pathways in cancer cells, as well as disrupting bacterial cell wall synthesis in microbial pathogens.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Cancer Treatment : A study involving the treatment of gastric cancer cells with this compound showed a significant reduction in cell viability, suggesting its potential use as a chemotherapeutic agent.

- Antibacterial Therapy : In clinical isolates of MRSA, the compound exhibited strong antibacterial activity, indicating its potential role in treating resistant bacterial infections.

特性

IUPAC Name |

1-[(4-chlorophenyl)methyl]-5-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3/c1-8-6-11(13)14-15(8)7-9-2-4-10(12)5-3-9/h2-6H,7H2,1H3,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKEBNFAAJDMVBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2=CC=C(C=C2)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。